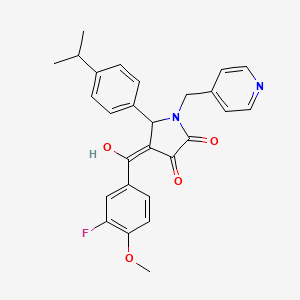
3-(2,4-Dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of dichlorophenyl and difluorobenzyl groups attached to a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be attached through a thiolation reaction using 2,6-difluorobenzyl thiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and hydrogenated aromatic rings.
Substitution: Functionalized aromatic rings with various substituents.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicinal chemistry, 3-(2,4-dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has shown promise as an antifungal and antibacterial agent. Its triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its ability to disrupt specific biological pathways in plants and fungi makes it an effective tool for crop protection.
作用机制
The mechanism of action of 3-(2,4-dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine involves the inhibition of key enzymes in biological systems. For example, in fungi, it inhibits the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and ultimately cell death. The compound’s molecular targets include specific enzymes and receptors that are critical for the survival and proliferation of pathogens.
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Clotrimazole: A widely used antifungal compound with a similar mechanism of action.
Itraconazole: A triazole antifungal agent with a broader spectrum of activity.
Uniqueness
3-(2,4-dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of dichlorophenyl and difluorobenzyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
586998-81-4 |
|---|---|
分子式 |
C15H10Cl2F2N4S |
分子量 |
387.2 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H10Cl2F2N4S/c16-8-4-5-9(11(17)6-8)14-21-22-15(23(14)20)24-7-10-12(18)2-1-3-13(10)19/h1-6H,7,20H2 |
InChI 键 |
ZJGXKFXOFZQHOI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B12020445.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12020451.png)
![N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020455.png)
![[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] (E)-3-(4-tert-butylphenyl)prop-2-enoate](/img/structure/B12020456.png)


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12020470.png)
![4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020475.png)
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid](/img/structure/B12020478.png)

![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020498.png)

![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B12020508.png)

